Product packaging for Dodecylphosphocholine-d38(Cat. No.:CAS No. 130890-78-7)

Dodecylphosphocholine-d38

Cat. No.: B165050
CAS No.: 130890-78-7
M. Wt: 389.69 g/mol
InChI Key: QBHFVMDLPTZDOI-DHIOKLJKSA-N
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Description

Context and Significance of Deuterated Detergents in Structural Biology

The study of membrane proteins, which constitute 20% to 30% of all expressed proteins and are the targets for over half of modern drugs, presents significant challenges for structural biologists. isotope.com These proteins are inherently hydrophobic and require detergents to be extracted from their native membranes and solubilized for in vitro analysis. nih.govtandfonline.com While standard detergents can maintain the protein's structure, they often interfere with analytical techniques.

This is where deuterated detergents become crucial. nih.gov In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the signals from the abundant protons in non-deuterated detergents can overwhelm the signals from the protein of interest, leading to complex and difficult-to-interpret spectra. tandfonline.commoleculardimensions.com By replacing hydrogen with deuterium (B1214612), these interfering signals are effectively silenced. tandfonline.commoleculardimensions.com This "isotopic silencing" results in several key advantages:

Reduced Signal Interference: Eliminates the strong proton signals from the detergent itself. nih.govtandfonline.com

Improved Spectral Quality: Leads to higher resolution and sensitivity in NMR spectra. tandfonline.com

Minimized Dipolar Relaxation Effects: Reduces line broadening, further enhancing signal clarity. isotope.comtandfonline.com

Access to Overlapped Spectral Regions: Allows for the observation of protein signals that would otherwise be obscured. tandfonline.com

Beyond NMR, deuterated detergents are also essential for other techniques like small angle neutron scattering (SANS) and single-crystal neutron diffraction. nih.govtandfonline.com In SANS, the contrast between the deuterated detergent and the non-deuterated protein allows for the precise determination of the shape and size of the protein-detergent complex. High deuteration levels are particularly beneficial as they reduce incoherent scattering in neutron experiments.

Rationale for Utilizing Dodecylphosphorylcholine-d38 in Membrane Mimetic Systems

DPC-d38 is frequently the detergent of choice for creating membrane mimetic systems, which are artificial environments that replicate the properties of a biological membrane. tandfonline.comlookchem.com Several factors contribute to its widespread use:

Micelle Formation: In aqueous solutions, DPC-d38 self-assembles into small, stable micelles at a critical micelle concentration (CMC) of approximately 1.0 to 1.5 mM. caymanchem.comnetascientific.combiomol.comnetascientific.comchemicalbook.com These micelles, typically composed of 50-60 detergent molecules, are adept at encapsulating hydrophobic molecules like membrane proteins, thereby solubilizing them. nih.gov

Biomimetic Headgroup: The phosphorylcholine (B1220837) headgroup of DPC is zwitterionic and mimics the headgroups of phosphatidylcholine lipids, which are major components of eukaryotic cell membranes. nih.gov This makes DPC micelles a more biologically relevant environment for many membrane proteins compared to other detergents. nih.gov

Favorable Properties for NMR: The relatively small size and rapid tumbling of DPC micelles in solution are ideal for solution-state NMR studies, as they lead to sharper signals and higher-quality spectra. nih.govresearchgate.net The use of the deuterated form, DPC-d38, further enhances these advantages by eliminating interfering proton signals. nih.govtandfonline.com

Versatility: DPC micelles can accommodate a wide range of membrane proteins and peptides, facilitating the study of their structure, function, and interactions with other molecules. nih.gov

Overview of Key Research Domains Employing Dodecylphosphorylcholine-d38

The unique properties of DPC-d38 have led to its application in a diverse array of research fields:

Structural Biology of Membrane Proteins: This is the primary application of DPC-d38. It is extensively used to solubilize and stabilize membrane proteins for structural determination by solution NMR spectroscopy. nih.govcaymanchem.comnetascientific.combiomol.comnetascientific.commedchemexpress.com For instance, it has been instrumental in studying fragments of G-protein-coupled receptors and viral proteins like the influenza M2 transmembrane domain. lookchem.comcaymanchem.comnetascientific.combiomol.comnetascientific.comnih.gov

Biophysics and Membrane Dynamics: Researchers utilize DPC-d38 micelles as model membranes to investigate the fundamental principles of protein-lipid interactions, membrane protein folding, and the dynamics of molecules within a lipid environment. cymitquimica.com

Drug Development: Understanding the three-dimensional structure of membrane proteins, many of which are drug targets, is crucial for rational drug design. isotope.com DPC-d38 facilitates these structural studies, aiding in the development of new therapeutic agents. lookchem.com It is also explored in drug delivery systems for its ability to encapsulate hydrophobic drugs.

Prion Disease Research: DPC micelles have been shown to induce the formation of amyloid fibrils from fragments of the prion protein, providing a model system to study the molecular mechanisms underlying these neurodegenerative diseases. lookchem.comcaymanchem.comnetascientific.combiomol.comnetascientific.com

Lipidomics and Metabolomics: In these fields, DPC-d38 serves as an internal standard for the accurate quantification of its non-deuterated counterpart and other lipids by mass spectrometry. lookchem.combiomol.comnetascientific.comchemicalbook.comisotope.com

Interactive Data Tables

Table 1: Properties of Dodecylphosphorylcholine-d38

PropertyValueSource
CAS Number 130890-78-7 lookchem.comcaymanchem.comnetascientific.combiomol.comnetascientific.comisotope.com
Molecular Formula C17D38NO4P lookchem.comcaymanchem.comnetascientific.combiomol.com
Molecular Weight 389.7 g/mol caymanchem.comnetascientific.combiomol.comnetascientific.com
Melting Point 247-249 °C lookchem.com
Critical Micelle Concentration (CMC) ~1.0 - 1.5 mM caymanchem.comnetascientific.combiomol.comnetascientific.comchemicalbook.com
Purity (Deuterated Forms) ≥98-99% caymanchem.comnetascientific.combiomol.comnetascientific.comcymitquimica.comisotope.com
Storage Temperature -20°C lookchem.comcaymanchem.com

Table 2: Applications of Dodecylphosphorylcholine-d38 in Research

Research AreaApplicationSource
Structural Biology Solubilization of membrane proteins for NMR studies. nih.govcaymanchem.comnetascientific.combiomol.comnetascientific.commedchemexpress.com
Biophysics Creation of membrane mimetic systems to study protein-lipid interactions. lookchem.comcymitquimica.com
Drug Development Facilitating structural studies of drug targets and use in drug delivery systems. lookchem.com
Prion Disease Research Inducing amyloid fibril formation for mechanistic studies. lookchem.comcaymanchem.comnetascientific.combiomol.comnetascientific.com
Analytical Chemistry Internal standard for mass spectrometry in lipidomics and metabolomics. lookchem.combiomol.comnetascientific.comchemicalbook.comisotope.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H38NO4P B165050 Dodecylphosphocholine-d38 CAS No. 130890-78-7

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFVMDLPTZDOI-DHIOKLJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583852
Record name (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130890-78-7
Record name (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization Methodologies of Dodecylphosphorylcholine D38

Advanced Synthetic Routes

The synthesis of DPC-d38 is complex, primarily due to the challenges associated with introducing deuterium (B1214612) atoms into the molecule. tandfonline.com The two main strategies employed are direct catalytic exchange on a non-deuterated substrate or building the molecule from the ground up using fully deuterated starting materials. tandfonline.com

One method for producing DPC-d38 involves the direct replacement of hydrogen atoms with deuterium on the standard, non-deuterated dodecylphosphocholine (B1670865) molecule. This process, known as hydrogen-deuterium exchange, is facilitated by a catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O). wikipedia.org

The reaction involves treating dodecylphosphocholine with D₂O under specific conditions of high temperature and pressure to drive the exchange. Metal catalysts, such as platinum or palladium, are used to facilitate this exchange along the dodecyl chain and the choline (B1196258) headgroup. Key parameters are carefully controlled to maximize the degree of deuteration while preventing the degradation of the phospholipid structure. Research shows that temperatures between 80–120°C and pressures of 3–5 atmospheres are typically required. To achieve a deuteration level of 98% or higher, the reaction may need to run for 48 to 72 hours. The choice of catalyst significantly impacts the efficiency and cost of the synthesis.

Table 1: Comparison of Catalysts for Direct Deuterium Exchange

CatalystTypical Temperature (°C)Deuteration EfficiencyRelative Cost
Palladium/Carbon10098.2%Lower
Platinum Oxide12099.1%Higher
Raney Nickel8094.5%Lowest

This table is based on data from research findings.

An alternative and often more effective route to achieving uniform and high-level isotopic labeling is to synthesize the molecule from fully deuterated starting materials. This bottom-up approach avoids the harsh conditions of catalytic exchange and generally results in a higher degree of deuteration.

The synthesis proceeds in several key stages, utilizing specific deuterated precursors:

Phosphorylation : The process begins with the reaction of dodecanol-d25 with a phosphorylating agent like phosphorus oxychloride (POCl₃). This reaction is conducted in an anhydrous deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), to form the dodecyl phosphate-d25 intermediate.

Quaternization : The phosphate (B84403) intermediate is then reacted with trimethylamine-d9 in deuterium oxide. This step forms the fully deuterated choline headgroup.

Purification : The final product, Dodecylphosphorylcholine-d38, is isolated and purified, often through recrystallization from a deuterated solvent like ethanol-d6, to ensure high chemical and isotopic purity.

This method can achieve deuteration levels exceeding 99%. However, it requires stringent control over the purity of the deuterated solvents to prevent any proton contamination from back-exchange. The primary challenge of this route is the high cost and limited commercial availability of the deuterated precursors. tandfonline.com

Table 2: Key Deuterated Precursors for DPC-d38 Synthesis

PrecursorRole in Synthesis
Dodecanol-d25Forms the fully deuterated 12-carbon hydrophobic tail.
Phosphocholine-d13Provides the fully deuterated phosphorylcholine (B1220837) headgroup.
Deuterium Oxide (D₂O)Used as a solvent and deuterium source during quaternization.
Deuterated Chloroform (CDCl₃)Used as an anhydrous solvent during the phosphorylation step.

Direct Deuterium Exchange via Catalytic Processes

Spectroscopic and Chromatographic Verification of Deuteration and Purity

Following synthesis, the DPC-d38 product must undergo rigorous testing to confirm its identity, isotopic enrichment, and chemical purity. A combination of mass spectrometry and other analytical techniques is used for this comprehensive verification. ansto.gov.au

Beyond confirming deuteration, it is essential to assess both the isotopic and chemical purity of the final DPC-d38 product.

Isotopic Purity refers to the percentage of molecules in the sample that are fully deuterated at all 38 positions. Synthesis from deuterated precursors can achieve isotopic purities of 99%. Multinuclear NMR spectroscopy, including ¹H, ²H, ¹³C, and ³¹P NMR, is employed to confirm the level of deuteration at different sites within the molecule. ansto.gov.au The absence of significant proton signals in ¹H NMR is a strong indicator of high isotopic purity.

Chemical Purity refers to the absence of any contaminants or byproducts from the synthesis. Commercial suppliers often guarantee a chemical purity of 98% or greater. chemscene.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to detect and quantify any chemical impurities. ansto.gov.au A comprehensive certificate of analysis for deuterated compounds will typically include data from both mass spectrometry and NMR to validate both chemical purity and the precise level of deuterium incorporation. ansto.gov.au

Table 3: Analytical Methods for Purity Verification of DPC-d38

Analytical TechniquePurposeTypical Specification/Result
Mass Spectrometry (MS)Confirms overall deuteration level and isotopic distribution. ansto.gov.auMolecular Weight: ~389.70 g/mol . chemscene.com
¹H NMR SpectroscopyAssesses isotopic purity by detecting residual protons. ansto.gov.auMinimal proton signals.
²H, ¹³C, ³¹P NMRConfirms deuteration at specific molecular sites and structural integrity. ansto.gov.auSpectra consistent with the deuterated structure.
High-Performance Liquid Chromatography (HPLC)Measures chemical purity by separating from impurities. ansto.gov.au≥98% Chemical Purity. chemscene.com

Applications of Dodecylphosphorylcholine D38 in Membrane Biophysics and Structural Biology

Dodecylphosphorylcholine-d38 as a Membrane Mimetic System

Dodecylphosphorylcholine-d38 (DPC-d38) is a deuterated synthetic phospholipid that serves as a critical tool in membrane biophysics and structural biology. caymanchem.com Its primary application is as a membrane mimetic, an environment that simulates a biological membrane, for the study of membrane proteins and peptides. lookchem.comtandfonline.com Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature, which requires them to be embedded in a lipid environment to maintain their native structure and function. tandfonline.com Detergents like DPC-d38 are essential for the extraction, purification, stabilization, and solubilization of these proteins for experimental analysis. tandfonline.comtandfonline.com

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the three-dimensional structures and dynamics of biomolecules at atomic resolution, is highly dependent on such membrane mimetics. tandfonline.comtandfonline.com For high-resolution NMR, the protein-detergent complex must be small enough to tumble rapidly in solution. tandfonline.com DPC-d38 excels in this regard by forming small, relatively uniform micelles that encapsulate the membrane protein, creating a particle size suitable for producing high-quality NMR spectra. tandfonline.comresearchgate.net The use of the fully deuterated form, DPC-d38, is particularly advantageous in ¹H-NMR studies. Deuteration replaces hydrogen atoms with deuterium (B1214612), which is essentially invisible in standard proton NMR experiments. This eliminates the large, interfering signals from the detergent itself, allowing the much weaker signals from the protein of interest to be clearly observed. tandfonline.comnih.gov

The ability of Dodecylphosphorylcholine-d38 to form micelles is a direct result of its amphiphilic structure. The molecule consists of a long, hydrophobic 12-carbon dodecyl tail and a polar, zwitterionic phosphorylcholine (B1220837) headgroup. researchgate.net In an aqueous environment, these molecules spontaneously self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. The resulting aggregates, known as micelles, feature a hydrophobic core composed of the dodecyl chains and a hydrophilic surface of phosphorylcholine headgroups that interfaces with the surrounding aqueous buffer. This micellar environment is crucial for solubilizing membrane proteins and stabilizing their native structures for detailed analysis.

Micelle formation is a concentration-dependent phenomenon that occurs above a specific threshold known as the Critical Micelle Concentration (CMC). Below the CMC, DPC-d38 molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers begin to aggregate into micelles. The CMC is a key characteristic of any surfactant and can be determined by observing sharp changes in the physical properties of the solution, such as surface tension or conductivity, as a function of concentration. For dodecylphosphocholine (B1670865), the non-deuterated analogue of DPC-d38, the CMC is reported to be approximately 1.0 to 1.5 mM in aqueous solutions. caymanchem.comlookchem.com

Reported Critical Micelle Concentration (CMC) for Dodecylphosphocholine (DPC)
Reported CMC ValueSource
~1.5 mM caymanchem.comlookchem.com
~1.0 mM

The primary function of DPC-d38 micelles in structural biology is to provide a stable, soluble environment for hydrophobic biomolecules, particularly integral membrane proteins. tandfonline.com The solubilization process involves the integration of the protein's hydrophobic transmembrane domains into the hydrophobic core of the micelle, effectively shielding them from the aqueous solvent. nih.gov The hydrophilic, zwitterionic surface of the micelle mimics the headgroup region of a natural cell membrane and ensures the entire protein-micelle complex remains soluble. researchgate.netnih.gov

This encapsulation not only renders the protein soluble but is also crucial for maintaining its structural integrity. For many membrane proteins, the DPC micelle provides an environment that allows them to fold into their biologically relevant conformations. tandfonline.com Research on various proteins, such as the transmembrane domain of the G-protein-coupled receptor Ste2p and the influenza M2 protein, has successfully utilized DPC-d38 micelles for structural determination by NMR. lookchem.comnih.gov

The interaction between the peptide and the micelle can be dynamic and can influence the peptide's structure. For instance, some peptides that are unstructured in aqueous solution have been shown to adopt a stable α-helical conformation upon binding to DPC micelles. csic.esplos.org The formation of these structures is driven by the partitioning of hydrophobic residues into the micelle core and the arrangement of polar residues at the micelle-water interface. csic.es The detergent-to-protein ratio is a critical experimental parameter that must be optimized; sufficient detergent is needed to ensure complete solubilization and prevent protein aggregation, but excessive micelles can sometimes complicate NMR analysis. nih.gov

While DPC-d38 micelles are widely used, they are one of several available membrane mimetic systems. The choice of mimetic depends on the specific protein and the experimental technique. Other common systems include liposomes, bicelles, and organic solvent mixtures, each with distinct advantages and disadvantages compared to DPC-d38 micelles. tandfonline.comnih.gov

Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous compartment. They are considered excellent models of cellular membranes due to their bilayer structure. nih.govbiorxiv.org However, their large size (typically hundreds of nanometers in diameter) causes them to tumble very slowly in solution, resulting in severe line broadening in solution-state NMR spectra, making them generally unsuitable for this technique. diva-portal.org

Bicelles (bilayered micelles) are disc-shaped particles typically formed from a mixture of long-chain and short-chain phospholipids. nih.govscispace.com They offer a key advantage over micelles by providing a more native-like planar bilayer environment for the embedded protein, while still being small enough for many solution NMR applications. nih.gov Structural studies that have compared proteins in both DPC micelles and bicelles, such as the transmembrane domain of glycophorin A, have revealed subtle but measurable differences in protein structure and dynamics. nih.gov This suggests that while both are effective mimetics, bicelles may in some cases more accurately reflect the environment of a natural membrane. nih.gov However, bicelles can be less stable than micelles and are often sensitive to changes in temperature, concentration, and composition. scispace.com

Mixtures of organic solvents, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with water, are sometimes used to create a non-polar environment that can induce and stabilize α-helical structures in transmembrane peptides. nih.govnih.gov This approach is simple and avoids the complexities of working with lipid-based systems. However, a significant drawback is that these solvent systems lack the distinct interfacial region (the transition from polar headgroups to nonpolar tails) of a true lipid bilayer. nih.govnih.gov This interface is often critical for the correct folding, orientation, and function of membrane proteins. DPC-d38 micelles provide a more faithful representation of this complex environment, which can be essential for obtaining a biologically relevant protein structure. nih.gov

Comparison of Membrane Mimetic Systems
Membrane MimeticPrimary AdvantagesPrimary DisadvantagesSuitability for Solution NMR
DPC-d38 Micelles Small, uniform size; rapid tumbling; high stability; deuteration eliminates background signals. tandfonline.comtandfonline.comCurvature and properties differ from a planar bilayer; can sometimes induce non-native structures. nih.govExcellent
Liposomes Closely mimics the structure and size of a cell membrane. nih.govVery large size leads to slow tumbling and poor NMR signal quality. diva-portal.orgPoor
Bicelles Provides a planar bilayer region, considered more native-like than micelles. nih.govLess stable than micelles; sensitive to temperature and concentration. scispace.comGood
Organic Solvents Simple to prepare; can induce helical structures. nih.govLacks a realistic membrane interface; can have denaturing effects. nih.govLimited (mainly for peptides)

Comparison with Alternative Membrane Mimetics

Liposomes and Bicelles

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dodecylphosphorylcholine-d38 Environments

Dodecylphosphorylcholine-d38 (DPC-d38) is a deuterated form of the detergent dodecylphosphocholine (DPC) that is extensively used in the structural analysis of membrane proteins and peptides by nuclear magnetic resonance (NMR) spectroscopy. lookchem.commedchemexpress.comcaymanchem.comisotope.com Its ability to form membrane-mimetic micelles makes it an invaluable tool for solubilizing and stabilizing membrane proteins for in-depth structural and dynamic studies. lookchem.comcaymanchem.comnih.gov

Methodological Advantages of Deuteration in NMR

The use of deuterated detergents like DPC-d38 offers significant advantages in NMR spectroscopy, primarily by improving the quality and interpretability of the resulting spectra. nih.govtandfonline.com

One of the foremost advantages of using DPC-d38 is the drastic reduction of proton background noise. tandfonline.comeurisotop.com In a typical NMR experiment involving a membrane protein solubilized in detergent micelles, the detergent molecules are present in large excess compared to the protein. If a protonated detergent were used, the intense signals from the detergent's numerous protons would overwhelm the much weaker signals from the protein of interest, making it difficult to analyze. tandfonline.comnih.gov By replacing the hydrogen atoms in the detergent with deuterium, these interfering proton signals are effectively eliminated. nih.govtandfonline.commoleculardimensions.com This "silencing" of the detergent allows the subtle signals from the solute molecule, such as a membrane protein or peptide, to be observed without obstruction. tandfonline.comeurisotop.com

The substitution of protons with deuterium in DPC-d38 not only removes unwanted background signals but also enhances the clarity and resolution of the signals from the molecule being studied. lookchem.comtandfonline.comeurisotop.com This is because the presence of a high concentration of protons in a sample can lead to line broadening effects through strong dipole-dipole interactions and by providing additional relaxation pathways. nih.govtandfonline.com By using a deuterated detergent, these effects are minimized, resulting in sharper and better-resolved NMR signals for the protein or peptide being investigated. tandfonline.com This improved spectral quality is crucial for the detailed structural and dynamic analysis of biomolecules. nih.govtandfonline.com

Deuteration of the detergent is also beneficial for studying the molecular dynamics of proteins and peptides within the micellar environment. lookchem.com The replacement of protons with deuterium alters the relaxation properties of the system in a predictable way, which can be exploited in certain NMR experiments to gain insights into the motion of the solute molecule. Molecular dynamics simulations are often used in conjunction with NMR data to build a comprehensive picture of how a membrane protein or peptide behaves within its membrane-mimetic environment. rsc.orgcore.ac.uk

Enhancement of Signal Clarity and Resolution for Solute Molecules

Solution-State NMR Techniques Employing Dodecylphosphorylcholine-d38

DPC-d38 is a preferred detergent for solution-state NMR studies of membrane proteins because it forms relatively small, stable micelles that tumble sufficiently fast in solution to average out anisotropic interactions, leading to high-resolution spectra. nih.govtandfonline.com The properties of DPC-d38 micelles, such as their critical micelle concentration (CMC) and aggregation number, are important considerations in designing NMR experiments.

PropertyValueSource
Critical Micelle Concentration (CMC) ~1.0-1.5 mM lookchem.combiomol.comanatrace.com
Aggregation Number ~54 anatrace.com

This table presents the typical Critical Micelle Concentration (CMC) and Aggregation Number for Dodecylphosphorylcholine (DPC) micelles. These values are fundamental for preparing samples for NMR spectroscopy.

One-dimensional (1D) and two-dimensional (2D) proton NMR spectroscopy are fundamental techniques used to study the structure and interactions of molecules in solution. nih.govmdpi.comcortecnet.com In the context of membrane protein research, these experiments are often performed on samples where the protein or peptide of interest is solubilized in DPC-d38 micelles.

For example, in a study of the antimicrobial peptide thanatin (B1575696), its three-dimensional structure was determined in DPC-d38 micelles using 2D NMR spectroscopy. nih.gov The use of the deuterated detergent was essential to obtain high-quality spectra from which the peptide's structure could be calculated. nih.gov Similarly, the interaction of cyclosporin (B1163) C with DPC micelles has been investigated using 1D and 2D NMR techniques, where the deuterated detergent allowed for the clear observation of the peptide's signals. mdpi.com

The general protocol for preparing a sample for such an experiment involves dissolving the lyophilized peptide or protein in an aqueous buffer containing DPC-d38 at a concentration well above its CMC to ensure the formation of micelles. nih.govresearchgate.net The final concentration of the protein is typically in the sub-millimolar to millimolar range. nih.gov

Heteronuclear NMR (e.g., ¹H-¹⁵N SOFAST-HMQC, ¹H,¹³C-HMQC, ¹³C HSQC, Methyl-TROSY)

Dodecylphosphorylcholine-d38 (DPC-d38) is a deuterated detergent extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of membrane proteins and peptides. caymanchem.comlookchem.com Its deuterated nature is crucial as it minimizes overwhelming proton signals from the detergent itself, thereby enhancing the clarity and resolution of signals from the protein or peptide of interest.

¹H-¹⁵N SOFAST-HMQC: This technique has been successfully applied to study detergent-soluble proteins reconstituted in DPC-d38 micelles. For instance, in the study of the Vpx protein, ¹H-¹⁵N SOFAST-HMQC spectra were used to monitor the protein's solubilization and to determine the optimal detergent-to-protein molar ratio for structural studies. nih.govwiley.com This method is particularly valuable for rapidly assessing sample quality and optimizing conditions for more extensive NMR experiments. nih.govwiley.com

¹H,¹³C-HMQC and ¹³C HSQC: Heteronuclear single quantum coherence (HSQC) and heteronuclear multiple quantum coherence (HMQC) experiments are fundamental for resonance assignment in NMR-based structure determination. In studies of membrane proteins like the G-protein-coupled receptor fragment EL3-TM7-CT40, ¹³C- and ¹⁵N-resolved NOESY spectra were acquired using samples prepared in DPC-d38. nih.gov The use of DPC-d38 is also documented in the structural analysis of the outer membrane enzyme PagP, where a 0.8 mM protein sample was prepared in approximately 16% DPC-d38 for NMR analysis. pnas.org Similarly, ¹H-¹³C HSQC spectra have been utilized in the study of antimicrobial peptides to gain insights into their structure within the micellar environment. asm.org

Methyl-TROSY: Transverse relaxation-optimized spectroscopy (TROSY) of methyl groups is a powerful technique for studying high molecular weight proteins and protein complexes. ucl.ac.uknih.govmdpi.com The use of perdeuterated proteins with protonated methyl groups in a deuterated DPC-d38 environment significantly reduces relaxation rates, leading to sharper signals and improved spectral quality. tandfonline.com This approach has been instrumental in investigating the allosteric regulation of large proteins like the 170 kDa human Hsp90. mdpi.com The methyl groups of residues such as Alanine, Isoleucine, Leucine, Methionine, Threonine, and Valine act as effective probes, covering different domains of the protein. mdpi.com The enhanced sensitivity and resolution of methyl-TROSY experiments in DPC-d38 make it possible to study the structure and dynamics of protein "machines" and other large complexes that were previously intractable by solution NMR. ucl.ac.uknih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are cornerstone NMR experiments for determining the three-dimensional structure of proteins and peptides in solution. These techniques measure through-space correlations between protons that are close to each other (typically < 5 Å), providing the distance restraints necessary for structure calculation.

In the context of membrane protein studies, DPC-d38 micelles provide a membrane-mimicking environment that allows for the determination of the bound conformation of these biomolecules. For example, the structure of a fragment of the Ste2p G-protein-coupled receptor, EL3-TM7-CT40, was determined using NOESY experiments on a sample containing 0.5 mM peptide and 300 mM DPC-d38. nih.gov The final structure was calculated based on 1018 meaningful NOE-derived upper distance constraints. nih.gov

Similarly, the structure of the mammalian tachykinin peptide Neurokinin A was characterized in DPC-d38 micelles. nih.gov NOESY and ROESY experiments were crucial for the unambiguous assignment of proton resonances and for generating distance constraints. nih.gov These studies revealed that while Neurokinin A is largely unstructured in water, it adopts a helical conformation in the presence of DPC-d38 micelles. nih.gov For peptides of intermediate size, ROESY is often preferred as its cross-peaks can be observed across a wider range of molecular tumbling rates. core.ac.uk

The choice of mixing time in NOESY experiments is critical for accurately determining interproton distances. Researchers often record a series of NOESY spectra with varying mixing times (e.g., 50, 100, 150, 200, and 250 ms) to ensure a linear build-up of the NOE, which is a prerequisite for the two-spin approximation used in distance calculations. nih.gov

Paramagnetic Relaxation Enhancement (PRE) NMR with Doxyl-Stearic Acid or Gd-DOTA

Paramagnetic Relaxation Enhancement (PRE) NMR is a powerful technique used to obtain long-range distance information and to probe the immersion depth and topology of membrane-associated proteins and peptides within a micelle. This method relies on the introduction of a paramagnetic center, which enhances the relaxation rates of nearby nuclear spins in a distance-dependent manner.

Doxyl-Stearic Acid: Stearic acid molecules labeled with a doxyl nitroxide spin label at different positions along the acyl chain (e.g., 5-doxyl-stearic acid or 16-doxyl-stearic acid) are frequently used. nih.govasm.orgnih.gov These probes insert into the DPC-d38 micelle, with the doxyl group localizing at different depths. nih.govnih.gov

5-doxyl-stearic acid (5-DSA) : The spin label is positioned near the polar headgroup region of the micelle. nih.govasm.org Residues of the protein that are close to the micelle surface experience significant signal attenuation in the presence of 5-DSA. nih.govnih.gov

16-doxyl-stearic acid (16-DSA) : The spin label is located deep within the hydrophobic core of the micelle. nih.govtandfonline.com This probe preferentially attenuates the signals of residues buried within the micelle's interior. nih.govtandfonline.com

By comparing the signal intensity changes in ¹H-¹⁵N HSQC or other 2D NMR spectra upon addition of these spin-labeled lipids, researchers can map the orientation and immersion depth of the protein or peptide. nih.govasm.org For instance, in the study of the EL3-TM7-CT40 peptide, strong signal attenuations were observed for residues 18–23 with 16-doxylstearate, indicating their location in the micelle core. nih.gov PRE data can also provide valuable medium-range distance restraints that complement traditional NOE data, aiding in a more complete conformational analysis. nih.gov

Gd-DOTA: Water-soluble paramagnetic agents like Gadolinium(III)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (Gd-DOTA) are used to identify solvent-exposed regions of the protein-micelle complex. nih.govnih.gov Gd-DOTA remains in the aqueous solution and enhances the relaxation of residues on the surface of the complex that are accessible to the solvent. nih.govresearchgate.net This helps to distinguish between residues facing the aqueous phase and those interacting with the micelle. nih.gov Studies have shown that Gd-DOTA is a suitable agent for such experiments as it exhibits weak interaction with cellular components and does not significantly disrupt the biological system at the concentrations used. mdpi.com

Advanced Sample Preparation Protocols for NMR Studies

The quality of NMR spectra and the success of structural studies on membrane proteins are highly dependent on the sample preparation protocols. nih.govcortecnet.com Careful optimization of detergent concentration, buffer conditions, and methods for incorporating the protein into the deuterated micelle environment are critical.

Optimization of Dodecylphosphorylcholine-d38 Concentration and Buffer Conditions

The concentration of DPC-d38 and the composition of the buffer must be carefully optimized to ensure the membrane protein is correctly folded, stable, and in a monodisperse state suitable for NMR spectroscopy.

DPC-d38 Concentration: The optimal concentration of DPC-d38 depends on the specific protein's hydrophobicity and tendency to aggregate.

For the transmembrane domain of OmpA, the best results were obtained with 1 mM protein and 600 mM DPC-d38. duke.edu

In the study of a G-protein-coupled receptor fragment, EL3-TM7-CT40, a DPC-d38 concentration of 300 mM was used for a 0.5 mM peptide sample, while for other experiments, concentrations ranged from 200 mM to 300 mM. nih.gov

For the antimicrobial peptide RR14, the final concentrations were 1.5 mM peptide and 150 mM DPC-d38, a molar ratio of 1:100. asm.org

Titration experiments, often monitored by techniques like circular dichroism (CD) or initial NMR spectra (e.g., ¹H-¹⁵N HSQC), are performed to find the balance where the protein maintains its native secondary structure without denaturation or aggregation. duke.edu

Buffer Conditions: The pH, ionic strength, and temperature of the buffer are also crucial parameters.

For OmpA studies, the buffer was 10 mM potassium phosphate (B84403) at pH 6.3, containing 50 mM NaCl, and measurements were conducted at 50 °C to achieve optimal spectral quality. duke.edu

The study of EL3-TM7-CT40 used a 20 mM MES buffer at approximately pH 6, with experiments run at 310 K (37 °C). nih.gov

For the antimicrobial peptide SAAP-148, a 50 mM phosphate buffer at pH 6.6 was used at 310 K. nih.govmdpi.com

A common sample preparation method involves co-solubilizing the lyophilized peptide and DPC-d38 in an organic solvent like hexafluoro-isopropanol (HFIP), followed by sonication and lyophilization. nih.gov The resulting powder is then dissolved in the desired NMR buffer. nih.gov This procedure helps to ensure a homogeneous mixture of the protein and detergent micelles. nih.gov

Indirect Detergent Exchange Strategies for Deuterated Dodecylphosphorylcholine-d38 Incorporation

For many membrane proteins, initial purification steps involve non-deuterated detergents. Exchanging these for expensive deuterated detergents like DPC-d38 for NMR studies can be challenging due to the high binding affinity of detergents to the hydrophobic surfaces of the proteins. nih.govwiley.com Conventional dialysis methods are often inefficient for complete exchange. nih.govwiley.com

An innovative and straightforward protocol has been developed that utilizes acetonitrile (B52724) to facilitate this exchange. nih.govwiley.com This method involves a combination of acetonitrile treatment, dialysis, and lyophilization. nih.govwiley.comresearchgate.net The acetonitrile disrupts the strong binding between the non-deuterated detergent and the protein, allowing for its removal. nih.govwiley.com Subsequently, the protein can be reconstituted into DPC-d38 micelles. nih.govwiley.com

This protocol was successfully applied to the Vpx protein. nih.govwiley.com The process not only allowed for the efficient replacement of the non-deuterated lipid with DPC-d38 but also enabled control over the final detergent-to-protein molar ratio, which is critical for obtaining high-quality NMR spectra for structural analysis. nih.govwiley.comresearchgate.net This indirect exchange strategy is vital for maintaining the native structure of the protein while preparing samples suitable for advanced NMR studies. nih.govwiley.com

Structural and Mechanistic Investigations of Protein-Lipid/Peptide-Micelle Interactions

DPC-d38 micelles serve as an invaluable membrane-mimetic system for investigating the structural details and mechanisms of how proteins and peptides interact with and insert into lipid membranes. caymanchem.comlookchem.comscispace.commdpi.com These studies provide atomic-level insights into fundamental biological processes. nih.gov

The use of deuterated DPC is essential for these NMR studies, as it creates a "silent" background, allowing the signals from the isotopically labeled protein or peptide to be observed without interference. medchemexpress.comsigmaaldrich.com This enables detailed analysis of conformational changes, orientation, and dynamics of the biomolecule upon membrane binding.

For example, the interaction of the antimicrobial peptide Maculatin 1.1 with DPC micelles was studied using NMR, revealing that the micellar environment stabilizes the peptide's structure, which is crucial for its ability to disrupt microbial membranes. Similarly, studies on a large segment of the yeast G-protein-coupled receptor Ste2p in DPC micelles showed that the peptide adopts a stable helical structure within the micelle, providing insights into the folding of transmembrane helices. nih.gov The interaction of antimicrobial peptides like PV5 with DPC micelles showed that the peptide rearranges its side chains to increase its amphipathic nature upon binding, a key step in its mechanism of action. scispace.com

Molecular dynamics simulations are often used in conjunction with NMR data to refine structures and understand the dynamic nature of these interactions. tandfonline.com For instance, simulations of peptide conjugates in DPC micelles helped to correlate their structure, such as the presence of a flexible random coil alongside an α-helix, with their biological activity. tandfonline.com These integrated approaches, combining experimental NMR data from DPC-d38 systems with computational modeling, are powerful tools for elucidating the complex mechanisms of protein-lipid interactions.

Research FindingProtein/Peptide StudiedDPC-d38 ConcentrationKey Technique(s)Reference
Determined optimal detergent-to-protein ratio for structural studies.VpxTitrated¹H-¹⁵N SOFAST-HMQC nih.govwiley.com
Solved 3D structure, revealing a perturbed α-helix.EL3-TM7-CT40300 mMNOESY, PRE-NMR nih.gov
Characterized induced α-helical conformation upon micelle binding.Neurokinin ANot specifiedNOESY, ROESY nih.gov
Mapped micelle immersion depth and orientation.RR14150 mMPRE-NMR asm.org
Investigated allosteric regulation in a large protein complex.Human Hsp90αNot specifiedMethyl-TROSY mdpi.com
Elucidated the structure and topology of an outer membrane protein.OmpA600 mMTROSY-HSQC duke.edu
Revealed increased amphipathicity upon micelle association.Polyphemusin V (PV5)Not specifiedNOESY scispace.com
Correlated structure with antibacterial activity.Peptide conjugates (e.g., flg15-BP475)60 mMPRE-NMR, MD Simulations tandfonline.com

Solubilization and Structural Preservation of Integral Membrane Proteins

Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature, which requires a membrane-like environment to maintain their native conformation and function. DPC-d38 micelles serve as a membrane mimetic environment, solubilizing these proteins and preserving their structural integrity for detailed analysis. lookchem.com The critical micelle concentration (CMC) of DPC is approximately 1.5 mM, above which it forms these essential micellar structures. caymanchem.comchemicalbook.comcaymanchem.com

Studies on Transmembrane Domains and Channels (e.g., Influenza M2, Ste2p, HIV-1 Vpr, Mitochondrial Carriers, FhaC, ABC Transporters)

DPC-d38 has been instrumental in elucidating the structure and function of various transmembrane proteins and peptides.

  • Influenza M2: DPC micelles have been used to characterize the pore formation of the influenza M2 transmembrane domain. lookchem.comcaymanchem.commedchemexpress.com NMR spectroscopy in a DPC environment has helped to determine the specific binding of adamantane (B196018) drugs within the M2 pore, providing insights into their mechanism of action. medchemexpress.comcaymanchem.com Studies have also utilized DPC micelles to investigate the tetramerization of the full-length M2 protein, revealing that the C-terminal domain significantly stabilizes the tetrameric assembly. nih.gov
  • Ste2p: The structure and dynamics of a 73-residue segment of the yeast G-protein-coupled receptor, Ste2p, which includes the seventh transmembrane helix (TM7), were successfully studied in DPC micelles using solution NMR. nih.gov This research provided a detailed view of the helical structure of TM7 within a membrane-mimicking environment. nih.gov Further studies on a fragment containing the first two transmembrane helices of Ste2p also utilized DPC micelles to compare its structure with a similar fragment from the human Y4 receptor. nih.gov
  • HIV-1 Vpr: The three-dimensional structure of the HIV-1 viral protein R (Vpr) has been characterized in the presence of DPC micelles by NMR. u-paris.fr These studies revealed that Vpr is organized into three well-defined α-helices. nih.gov DPC-d38 was also used to investigate the secondary structure of a C-terminal fragment of Vpr, confirming that mutations did not significantly alter its weak secondary structure. nih.gov
  • Mitochondrial Carriers: DPC micelles have been employed to study mitochondrial carriers like the ADP/ATP carrier (AAC). However, research suggests that DPC may distort the native structure of these proteins. All-atom molecular dynamics simulations have shown that the binding interface of cardiolipins to the yeast mitochondrial ADP/ATP carrier (yAAC3) in DPC differs from that in a more native-like environment, and thermal-shift assays indicated that the protein is not properly folded in DPC. nih.gov Another study identified a mitochondrial carrier in Trypanosoma brucei, TbMCP14, that mediates the action of certain anti-parasitic choline (B1196258) analogs. plos.org
  • ABC Transporters: While specific studies on ABC transporters using Dodecylphosphorylcholine-d38 were not found in the provided search results, the general application of DPC for solubilizing and studying membrane proteins is relevant to this class of proteins as well.
  • Protein Conformational Changes and Ligand Binding within Micelles

    DPC-d38 micelles provide a suitable medium for observing conformational changes and ligand binding events in membrane proteins. For instance, NMR studies have utilized DPC-d38 to examine retinoid binding sites, revealing structural dynamics upon ligand binding. The micelles encapsulate the protein, allowing for the detailed analysis of interactions with small molecules or other proteins. This is exemplified in the study of the influenza M2 protein, where the binding of adamantane drugs was precisely mapped within the DPC-solubilized channel. medchemexpress.comcaymanchem.com Similarly, the interaction between the lantibiotic mersacidin (B1577386) and its target, the cell wall precursor lipid II, was investigated in DPC micelles, providing structural insights into its antibacterial activity. capes.gov.brresearchgate.net

    Interaction Dynamics of Antimicrobial Peptides with Dodecylphosphorylcholine-d38 Micelles

    DPC-d38 micelles are widely used as a model system to study the interactions of antimicrobial peptides (AMPs) with bacterial membranes. The zwitterionic nature of the DPC headgroup mimics certain properties of eukaryotic cell membranes, allowing for investigations into peptide selectivity and mechanism of action. ntu.edu.sg

    Conformational Adaptations and Secondary Structure Induction of Peptides

    Many antimicrobial peptides are unstructured in aqueous solution but adopt a defined secondary structure upon interacting with a membrane environment. DPC-d38 micelles can induce these conformational changes, which are often crucial for the peptide's antimicrobial function. nih.gov

  • α-Helix Induction: For many AMPs, such as SAAP-148 and a 14-residue peptide from the LytA autolysin, the interaction with DPC micelles triggers a transition to an α-helical conformation. mdpi.comcsic.es In a unique case, the LytA peptide, which exists as a stable β-hairpin in solution, reversibly converts to an α-helix in the presence of DPC micelles. csic.es
  • β-Hairpin and other structures: Other peptides, like thanatin, adopt a β-hairpin structure when bound to DPC micelles. ntu.edu.sgnih.gov The bovine antimicrobial peptide indolicidin (B8082527) was found to exist in multiple conformations in DPC, differing from its globular shape in aqueous solution. oup.com
  • These structural studies, often employing techniques like Circular Dichroism and NMR spectroscopy, provide detailed pictures of how AMPs adapt their structure to the membrane environment. mdpi.comcsic.es

    Peptide-Micelle Binding Modes (Coulombic, Hydrogen Bonding, Hydrophobic Interactions)

    The binding of antimicrobial peptides to DPC-d38 micelles is a complex interplay of different molecular forces.

  • Coulombic Interactions: There are electrostatic attractions between the positively charged residues (like lysine (B10760008) and arginine) on the AMPs and the negatively charged phosphate group of the DPC headgroup.
  • Hydrogen Bonding: Hydrogen bonds can form between the peptide's side chains (e.g., tyrosine, glutamine) and the headgroups of the DPC molecules.
  • Hydrophobic Interactions: The nonpolar residues of the peptide insert into the hydrophobic core of the micelle, which is a major driving force for binding and folding. ntu.edu.sgnih.gov
  • Molecular dynamics simulations and NMR experiments with paramagnetic probes help to elucidate the precise orientation and depth of insertion of the peptide within the micelle. For example, studies on thanatin revealed that specific residues are deeply embedded in the hydrophobic core, while others remain at the surface. ntu.edu.sgnih.gov

    Influence of Micelle Perturbation on Peptide Functionality

    The interaction with an AMP can cause significant perturbations in the structure of the DPC micelle, which can be indicative of the peptide's membrane-disrupting mechanism. The insertion of tryptophan residues, for instance, into the micelle core can induce structural rearrangements that are thought to be critical for pore formation. By studying how peptides affect the integrity and dynamics of the micelle, researchers can gain insights into how they permeabilize and disrupt bacterial membranes, ultimately leading to cell death. caymanchem.com

    Amyloid Fibril Formation Induction by Dodecylphosphorylcholine-d38 Micelles

    Dodecylphosphorylcholine (DPC) and its deuterated analog, Dodecylphosphorylcholine-d38, are zwitterionic detergents widely used to create membrane-mimetic environments. lookchem.com One of the significant applications of these micelles in biophysics is their ability to induce the formation of amyloid fibrils from specific protein or peptide fragments. lookchem.combertin-bioreagent.comchemdad.com This property is crucial for studying the molecular mechanisms underlying amyloidogenesis, a process associated with numerous neurodegenerative diseases.

    Research has demonstrated that Dodecylphosphorylcholine micelles are effective in inducing the formation of amyloid fibrils from a specific segment of the prion protein (PrP), namely the β-strand region corresponding to residues 110-136. bertin-bioreagent.comchemdad.combiomol.comnetascientific.com The detergent environment provided by the DPC micelles facilitates the conformational changes required for the PrP fragment to aggregate into ordered, β-sheet-rich fibrillar structures characteristic of amyloid deposits. lookchem.comchemdad.com This in vitro system provides a valuable model for investigating the early stages of prion protein misfolding and aggregation, which are central to the pathogenesis of prion diseases. lookchem.com

    Role of Cholesterol in Modulating Protein-Membrane Interactions within Dodecylphosphorylcholine-d38 Systems

    Cholesterol is an essential component of biological membranes, where it plays a critical role in regulating membrane stability, fluidity, and the function of membrane-associated proteins. nih.govnih.gov In the context of studies using DPC-d38, cholesterol is often incorporated into model membrane systems, such as bicelles or liposomes, to better mimic the physiological environment of a cell membrane. nih.govacs.org

    Molecular dynamics simulations and experimental studies have shown that cholesterol modulates protein-membrane interactions by altering the physical properties of the lipid bilayer. nih.govnih.gov It can influence the packing and ordering of lipid tails, membrane thickness, and the lateral organization of lipids into distinct domains. nih.govnih.gov For instance, the presence of cholesterol in a membrane can affect how a protein or peptide embeds within or associates with the membrane. mdpi.com While one study using DPC micelles did not observe direct, specific binding of cholesterol to the HIV-1 Vpr protein, it did confirm that cholesterol's presence in the wider membrane environment alters the distribution and arrangement of the protein-lipid complex. mdpi.com Furthermore, simulations of the antimicrobial peptide SAAP-148 showed minimal interaction with mammalian model membranes containing cholesterol, highlighting how cholesterol can influence a peptide's membrane selectivity. researchgate.net Therefore, incorporating cholesterol into DPC-based model systems is crucial for gaining a more accurate understanding of protein-lipid interactions under conditions that more closely resemble native biological membranes. nih.gov

    Computational and Simulation Approaches

    Computational methods, particularly molecular dynamics simulations, are powerful tools used in conjunction with experimental techniques to provide atomistic-level insights into the structure and dynamics of molecules within DPC-d38 micellar systems. tuhh.de

    Molecular Dynamics (MD) Simulations of Dodecylphosphorylcholine-d38 Systems

    Molecular dynamics (MD) simulations are widely employed to study the behavior of DPC-d38 micelles and their interactions with embedded peptides and proteins. mdpi.comupc.edu These simulations can model the system's evolution over time, providing detailed information about conformational changes, binding modes, and the stability of peptide-micelle complexes that complements experimental data from techniques like NMR. upc.eduresearchgate.net

    MD simulations have been instrumental in defining the three-dimensional structure and orientation of various peptides when bound to DPC micelles. By combining experimental restraints from NMR with computational simulations, researchers can generate high-resolution structural models. upc.edusckans.edu

    Antimicrobial Peptide SAAP-148 : MD simulations revealed that SAAP-148 stabilizes its helical conformation upon interacting with DPC micelles. researchgate.netmdpi.com The simulations showed how the peptide approaches the membrane, forming salt bridges between its lysine and arginine residues and the phosphate groups of the lipids. researchgate.net

    Cyclic Dynorphin (B1627789) A Analog : For a cyclic analog of dynorphin A, restrained molecular dynamics calculations were used to generate 3D models of its structure when bound to DPC-d38 micelles, identifying specific turn structures within the peptide. sckans.edu

    Hairpin-Forming Peptide : Simulations of a hairpin-forming peptide demonstrated that it lies flat on the surface of the DPC micelle. researchgate.net The simulations also showed that the lipid molecules in the micelle rapidly rearrange to accommodate the bound peptide. researchgate.net

    Anti-HIV-1 Peptide E1P47 : The 3D structure of the E1P47 peptide in DPC micelles was determined using MD simulations guided by distance restraints from NMR data. upc.edu This approach identified a distinct helix-turn-helix structure for the peptide within the micellar environment. upc.edu

    Table 1: Examples of Peptide-Micelle Association Studies Using MD Simulations

    Peptide Studied Key Findings from MD Simulations in DPC Micelles Reference(s)
    SAAP-148 Stabilizes its helical conformation; approaches membrane via salt bridges. mdpi.com, researchgate.net
    Cyclic Dynorphin A Generated 3D models of cis and trans isoforms, identifying β-turn structures. sckans.edu
    Hairpin-Forming Peptide Lies flat on the micelle surface; lipids rearrange to accommodate the peptide. researchgate.net
    E1P47 (anti-HIV-1) Adopted a helix-turn-helix structure, guided by NMR-derived restraints. upc.edu

    While all-atom simulations provide high-resolution detail, they are computationally intensive. Coarse-grained molecular dynamics (CGMD) simulations offer a more efficient alternative for studying large-scale phenomena, such as the formation and behavior of mixed micelle systems over longer timescales. nih.gov In the CGMD approach, groups of atoms are represented as single particles, reducing the complexity of the system. nih.gov

    This methodology has been applied to investigate mixed micelles composed of DPC and other surfactants, such as dodecylmaltoside (DDM), for applications in drug delivery. nih.govacs.org CGMD simulations were used to assess the stability of these mixed micelles and their efficiency in incorporating an anti-HIV peptide. nih.govacs.org The simulations also modeled the interaction and permeation of these drug-carrier micelles with a model cell membrane composed of dipalmitoylphosphatidylcholine (DPPC) and cholesterol. nih.govacs.org Such studies provide crucial insights for optimizing the composition of mixed micelles to balance stability and the ability to penetrate lipid membranes, which is vital for developing more effective drug delivery systems. acs.org

    Table 2: Simulation Parameters for a Coarse-Grained MD Study of DPC/DDM Mixed Micelles

    Parameter Value / Description Reference(s)
    Simulation Type Coarse-Grained Molecular Dynamics (CGMD) nih.gov, acs.org
    System Components DPC, Dodecylmaltoside (DDM), Anti-HIV Peptide (CP10A), DPPC/Cholesterol Bilayer nih.gov, acs.org
    Temperature 298.15 K (room temperature) nih.gov
    Pressure 1 bar nih.gov
    Simulation Duration 300 ns nih.gov
    Time Step 25 fs acs.org
    Electrostatic Cutoff 1.1 nm acs.org
    Van der Waals Cutoff 1.1 nm acs.org

    Mentioned Compounds

    Modeling Peptide-Micelle Association and Stability

    Integration of Simulation with Experimental Data for Structural Elucidation (e.g., NMR-Restrained MD)

    The synergy between experimental data and computational simulations is a powerful approach for refining the three-dimensional structures of biomolecules. Nuclear Magnetic Resonance (NMR) restrained Molecular Dynamics (MD) simulations, in particular, benefit from the use of DPC-d38. In this method, experimentally derived distance and angle constraints from NMR spectroscopy are used to guide and validate MD simulations, resulting in a more accurate and detailed structural model.

    For instance, in the study of a cyclic dynorphin A analog, DPC-d38 micelles provided a membrane-mimetic environment for NMR data collection. sckans.edu The resulting NMR data, including nuclear Overhauser effect (NOE) distance restraints, were then incorporated into restrained molecular dynamics (rMD) calculations to generate three-dimensional models of the peptide bound to the micelle. sckans.edu This integrated approach allowed for the detailed characterization of the peptide's conformational isomers. sckans.edu

    Similarly, the structure of a fragment of a G-protein-coupled receptor from Saccharomyces cerevisiae was determined in the presence of DPC-d38 micelles. nih.gov The final structure calculations utilized a combination of NOE upper distance constraints and dihedral angle restraints derived from ¹³C chemical shifts, which were then used in a simulated-annealing protocol for molecular dynamics in torsion angle space. nih.gov This highlights how DPC-d38 facilitates the acquisition of high-quality NMR data that, when combined with computational methods, yields detailed structural insights.

    The use of DPC-d38 is also crucial in studying the interaction of peptides with micelles. Molecular dynamics simulations of peptides in the presence of DPC micelles have been used to understand the mode of interaction at an atomistic level, complementing NMR data. researchgate.net These simulations can reveal how the detergent molecules rearrange to accommodate the bound peptide and provide a detailed view of the protein-micelle complex. researchgate.net

    Small-Angle Neutron Scattering (SANS) Studies

    Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of macromolecules in solution. nih.govresearchgate.net It provides low-resolution information about the size and shape of large and heterogeneous biomolecular complexes. nih.gov The use of deuterated molecules like DPC-d38 is particularly advantageous in SANS experiments. nih.govresearchgate.net

    Advantages of Deuteration in SANS for Biological Systems

    Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a key strategy in SANS studies of biological systems for several reasons. nih.govresearchgate.net

    One of the main advantages of SANS is the ability to use contrast variation. researchgate.net By manipulating the deuterium content of the solvent (typically mixtures of H₂O and D₂O) and the individual components of a complex, it is possible to make specific parts of the system "invisible" to neutrons. researchgate.net This allows for the selective observation of other components. researchgate.net

    The scattering length density (SLD) of a molecule determines its visibility in a SANS experiment. By matching the SLD of the solvent to that of a particular component, that component is effectively "contrast-matched" and does not contribute to the scattering signal. Deuterated detergents like DPC-d38 have a different SLD compared to their hydrogenated counterparts, as well as to proteins and nucleic acids. This property is exploited to isolate the scattering signal from a membrane protein solubilized in DPC-d38 micelles. By adjusting the D₂O concentration in the solvent to match the SLD of the deuterated detergent, the scattering from the micelles is minimized, allowing for the direct observation of the protein's structure. researchgate.netfrontiersin.org This approach has been successfully used to obtain structural information on membrane proteins that are otherwise difficult to study. frontiersin.org

    Hydrogen atoms have a large incoherent scattering cross-section for neutrons, which contributes to a high background signal and reduces the signal-to-noise ratio in SANS experiments. ansto.gov.aujst.go.jp This is a significant drawback, especially when trying to obtain high-quality data. jst.go.jp By replacing hydrogen with deuterium, which has a much smaller incoherent scattering cross-section, the background noise is significantly reduced. ansto.gov.auepj-conferences.org The use of DPC-d38, where the hydrogen atoms on the alkyl chain are replaced with deuterium, therefore leads to a substantial improvement in the quality of the SANS data, enabling more accurate structural analysis. ansto.gov.aujst.go.jp

    Contrast Variation and Discrimination between Components

    Probing Solution Structure and Conformational Dynamics of Detergent-Solubilized Proteins

    A protocol for preparing a purified deuterated membrane protein for a SANS experiment highlights the importance of deuteration to enhance the protein signal over the background from the detergent. nih.gov This method allows for the study of membrane protein solution structures in a non-invasive manner. nih.gov The workflow involves expressing the deuterated protein, solubilizing it in a suitable detergent like DPC-d38, and then performing SANS measurements to determine its structure. nih.gov

    The table below summarizes findings from SANS studies on detergent-solubilized proteins, emphasizing the role of deuterated detergents.

    Protein SystemDeuterated Component(s)Key Finding
    Membrane Protein in Detergent MicellesDetergent (e.g., DPC-d38)Allows for contrast matching of the detergent to isolate the scattering signal of the protein, enabling determination of its shape and size.
    Multi-protein ComplexOne or more protein subunitsSelective deuteration of specific subunits allows for the determination of their individual structures and arrangement within the complex.

    Other Biophysical Techniques Utilized with Dodecylphosphorylcholine-d38

    Beyond NMR and SANS, DPC-d38 is employed in a variety of other biophysical techniques to study membrane proteins and their interactions. caymanchem.comtandfonline.com The use of deuterated detergents in these methods often serves to minimize background signals or provide specific advantages for data interpretation. tandfonline.com

    For example, in circular dichroism (CD) spectroscopy, which is used to determine the secondary structure of proteins, DPC-d38 provides a stable, membrane-mimicking environment. Studies on Hsp12, a heat shock protein, used DPC micelles to investigate its conformational changes, showing that it adopts a more ordered helical structure in the presence of the detergent compared to its disordered state in aqueous solution. nih.gov

    DPC-d38 is also used as an internal standard for the quantification of its non-deuterated counterpart, dodecylphosphocholine, by GC- or LC-MS. caymanchem.com This is important for accurately determining detergent concentrations in various experimental setups.

    The following table lists other biophysical techniques that utilize DPC-d38 and the primary purpose of its use.

    Biophysical TechniquePurpose of Using DPC-d38
    Circular Dichroism (CD) SpectroscopyProvide a membrane-mimetic environment to study protein secondary structure.
    Gas Chromatography-Mass Spectrometry (GC-MS)Serve as an internal standard for quantification.
    Liquid Chromatography-Mass Spectrometry (LC-MS)Serve as an internal standard for quantification.

    Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

    Circular Dichroism (CD) spectroscopy is a widely used biophysical method to analyze the secondary structure of proteins and peptides. universiteitleiden.nl The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. cytivalifesciences.com The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils. universiteitleiden.nl

    In membrane protein research, DPC-d38 micelles provide a solubilizing environment that allows for the structural assessment of proteins and peptides that are otherwise insoluble in aqueous buffers. nih.gov By incorporating the protein of interest into DPC-d38 micelles, researchers can use CD spectroscopy to confirm that the protein maintains its native secondary structure after extraction from the cell membrane. It is also used to study conformational changes upon ligand binding or alterations in environmental conditions. universiteitleiden.nl

    For instance, research on the VanS sensor kinase from Streptomyces coelicolor utilized CD to confirm that the purified full-length protein, when solubilized in DPC micelles, was well-folded and exhibited a high α-helical content, as indicated by the characteristic negative peaks at 208 and 222 nm. nih.gov Similarly, the structure of the HIV-1 gp41 transmembrane domain (TMD) was analyzed using CD in the presence of DPC-d38 micelles, revealing its helical conformation. nih.gov

    Table 1: Representative CD Spectroscopy Data for Peptides/Proteins in DPC Micelles

    Protein/Peptide Environment Observed Secondary Structure Reference
    VanS Sensor Kinase (VanSSC) DPC micelles High α-helical content nih.gov

    Fluorescence Quenching for Insertion Properties

    Fluorescence quenching is a powerful technique to investigate the insertion depth and topology of proteins and peptides within a lipid membrane or a membrane-mimicking environment like a DPC-d38 micelle. The method relies on the decrease in fluorescence intensity of intrinsic fluorophores, typically tryptophan residues, when they come into close proximity with a quenching agent. researchgate.net

    By using quenchers with known locations, such as water-soluble quenchers (e.g., acrylamide) that cannot penetrate the hydrophobic core of the micelle, researchers can determine whether a fluorescent residue is exposed to the aqueous solvent or buried within the micelle. researchgate.net This provides critical information on how a protein or peptide embeds itself into a membrane.

    A study on the arginine-rich cell-penetrating peptide RW16 provides a clear example of this application. To obtain a high-resolution structure, the peptide was incorporated into DPC-d38 micelles. Tryptophan fluorescence quenching experiments using acrylamide (B121943) were performed to analyze the insertion properties. The results showed a significant insertion of the peptide into the zwitterionic DPC-d38 micelles, shielding the tryptophan residues from the aqueous quencher. researchgate.net

    Table 2: Fluorescence Quenching Study of Peptide Insertion in DPC-d38 Micelles

    Peptide Fluorophore Micelle System Quencher Finding Reference

    Analytical Ultracentrifugation for Detergent Binding Stoichiometry

    Analytical ultracentrifugation (AUC) is a first-principles-based technique for characterizing macromolecules and their interactions in solution. biorxiv.org By subjecting a sample to high centrifugal forces and monitoring its sedimentation behavior with an optical system, AUC can determine properties such as molecular weight, oligomeric state, and binding stoichiometry. biorxiv.org

    For membrane proteins solubilized in detergents like DPC, AUC is an essential tool for characterizing the protein-detergent complex. tandfonline.com It can be used to assess the homogeneity of the sample and to determine the oligomeric state of the protein within the micelle. tandfonline.com Furthermore, it allows for the determination of the number of detergent molecules associated with the protein, which is a critical parameter for interpreting structural and functional data.

    In a study of the M2 protein from the influenza A virus, the transmembrane segment M2TM19–46 was incorporated into DPC micelles. Sedimentation equilibrium AUC experiments were conducted to determine the equilibrium association of the peptide. The data from these experiments were crucial in establishing the tetramerization equilibrium of this transmembrane protein in the DPC micelle environment. nih.govwiley.com Another study combined AUC with NMR to investigate the folding topologies of bacterial histidine kinase membrane proteins in DPC micelles, successfully identifying that the transmembrane domain of YbdK exists as a parallel dimer. nih.gov

    Table 3: AUC Findings for Membrane Proteins in DPC Micelles

    Protein System DPC Concentration Key Finding from AUC Reference
    M2TM19–46 Peptide 15 mM Measured the tetramerization equilibrium of the peptide. nih.govwiley.com
    YbdK Transmembrane Domain Not specified Identified the protein as a parallel dimer in the micelle. nih.gov

    Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

    Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.gov It is the only method that can determine all thermodynamic parameters of an interaction—binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single experiment. nih.govnih.gov

    When studying membrane proteins, ITC experiments are often performed with the protein solubilized in detergent micelles. nih.gov While the presence of detergent can introduce complexities, such as heats of dilution of the micelles, these can be accounted for with careful experimental design and control experiments. nih.govcore.ac.uk The resulting thermodynamic signature provides deep insight into the forces driving the binding interaction. cornell.edu Although many studies use other detergents, the principles are directly applicable to systems using DPC-d38. A study on the HIV-1 gp41 transmembrane domain, for example, used peptides solubilized in DPC-d38 for structural studies and employed ITC to determine the thermodynamic parameters of the binding of these peptides to an antibody fragment, demonstrating the compatibility of the techniques. nih.gov

    Table 4: Example Thermodynamic Parameters Determined by ITC for a Peptide-Antibody Interaction (Note: Peptide was prepared in DPC-d38 for complementary NMR studies in the same research)

    Peptide Binding Partner KD (nM) ΔG⁰ (kcal/mol) ΔH⁰ (kcal/mol) -TΔS⁰ (kcal/mol) Stoichiometry (n) Reference

    Microscale Thermophoresis (MST) for Biomolecular Interactions

    Microscale Thermophoresis (MST) is a technology that measures biomolecular interactions by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient. nih.gov The thermophoresis of a molecule is sensitive to changes in its size, charge, and hydration shell, which are often altered upon binding to a ligand. nih.gov One binding partner is typically fluorescently labeled, and its movement is monitored as it is titrated with the unlabeled partner, allowing for the determination of binding affinity (KD). nih.gov

    MST is particularly advantageous for studying membrane proteins because measurements can be performed in solution with low sample consumption and are compatible with various buffers and detergents, including DPC. nih.govbiocompare.com This enables the analysis of interactions in a close-to-native environment without the need for immobilization, which can sometimes alter protein function. nih.gov

    A study on the mouse translocator protein (mTSPO) demonstrated the utility of MST in a DPC environment. The affinity of mTSPO for its ligand (R)-PK11195 was measured in both DPC micelles and mixed DMPC:DPC micelles. The results showed a dramatically increased affinity in the mixed micelle system, highlighting how the lipid-like environment provided by the mixed micelles enhances the protein's functional structure. researchgate.net

    Table 5: MST Measurement of Ligand Binding to mTSPO in DPC-Containing Micelles

    mTSPO Environment Ligand Dissociation Constant (Kd) Reference
    DPC micelles (R)-PK11195 70 µM researchgate.net

    Surface Plasmon Resonance (SPR) for Binding Affinity and Specificity

    Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real time. harvard.edu In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a solution containing the other molecule (the analyte) is flowed over it. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. nih.gov This allows for the determination of association (kₐ) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (KD). harvard.edu

    Studying membrane proteins with SPR presents challenges, as they must be extracted from their native membrane and stabilized in a way that preserves their structure and function. nih.govsygnaturediscovery.com Detergent micelles, including those formed by DPC, are often used to solubilize the membrane protein for SPR analysis. nih.gov The protein-micelle complex can then be either immobilized on the chip or used as the analyte in solution.

    For example, SPR spectroscopy was used to measure the binding affinity of a neuropeptide Y4 receptor-derived peptide (N-Y4) to pancreatic polypeptide. In this study, the N-Y4 peptide was solubilized in DPC micelles to facilitate the interaction analysis, yielding an affinity of approximately 50 µM. researcher.life

    Table 6: Example of SPR Analysis of a Peptide-Protein Interaction in DPC Micelles

    Immobilized Ligand Analyte in DPC Micelles Measured Affinity (KD) Reference

    Comparative Research on Dodecylphosphorylcholine D38 with Other Detergents and Lipid Systems

    Methodological Considerations for Deuterated Detergent Selection in Membrane Protein Studies

    The selection of a suitable detergent is a critical step in the structural and functional analysis of membrane proteins. huji.ac.il Deuterated detergents, such as DPC-d38, are particularly advantageous in specific biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

    The primary reason for using deuterated detergents in NMR is to minimize the interference from proton signals originating from the detergent itself. nih.govtandfonline.com In ¹H-NMR spectra, the abundance of protons in a non-deuterated detergent would create large, broad signals that can obscure the signals from the protein of interest, thereby reducing the clarity and resolution of the spectra. By replacing hydrogen atoms with deuterium (B1214612), as in DPC-d38, these interfering signals are effectively eliminated, leading to cleaner spectra and allowing for more precise analysis of the membrane protein's structure and dynamics. nih.gov

    Several factors must be considered when selecting a deuterated detergent for membrane protein studies:

    Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to form micelles. DPC-d38 has a CMC of approximately 1.0 to 1.5 mM. lookchem.comnetascientific.comcaymanchem.com Operating above the CMC is essential for solubilizing the membrane protein within the hydrophobic core of the micelles.

    Aggregation Number: This refers to the average number of detergent monomers in a single micelle. The aggregation number of DPC is around 54. anatrace.com This property influences the size of the protein-detergent complex, which is a crucial factor for techniques like solution NMR, where smaller, faster-tumbling particles yield higher-resolution spectra. nih.gov

    Detergent-to-Protein Ratio: The ratio of detergent to protein must be carefully optimized. nih.gov An insufficient amount of detergent may not fully solubilize the protein, while an excess can lead to denaturation or the formation of empty micelles that can interfere with certain measurements. nih.gov

    Compatibility with the Protein: Not all detergents are suitable for every membrane protein. huji.ac.il The chosen detergent should maintain the native structure and function of the protein. diva-portal.orgacs.org This often requires screening a variety of detergents to find the one that best preserves the protein's integrity. tandfonline.com For instance, while DPC is widely used, studies on mitochondrial carriers have shown that it can sometimes lead to nonfunctional protein states, even when high-resolution NMR spectra are obtainable. acs.orgnih.gov

    Impact of Detergent Properties on Membrane Protein Structure and Function

    The properties of the detergent used to solubilize a membrane protein can have a significant impact on the protein's structure and function. nih.govdiva-portal.org The choice between different detergents, including DPC-d38, can influence experimental outcomes.

    Detergents create a membrane-mimetic environment, but this environment is not identical to a native lipid bilayer. nih.gov The physicochemical properties of detergent micelles, such as their size, shape, and charge, can differ markedly from those of a biological membrane. acs.orgacs.org These differences can, in some cases, alter the structure and activity of the solubilized membrane protein. nih.govacs.org

    For example, the length of the detergent's acyl chain can affect the stability of a transmembrane protein. nih.gov A study on the glycophorin A transmembrane helix dimer found that its stability decreased in detergents with increasing acyl-chain length. nih.gov The aggregation number of the detergent was also found to be a crucial factor, with a higher aggregation number leading to a decrease in the dimer fraction due to a dilution effect. nih.gov

    DPC, including its deuterated form, is a zwitterionic detergent, meaning it has both a positive and a negative charge in its headgroup, resulting in a net neutral charge. This property can be advantageous in preventing the denaturation that can be caused by charged detergents. However, the specific interactions between the detergent headgroups and the protein can still influence the protein's conformation. acs.org

    Research has shown that even subtle differences in the lipid or detergent composition can lead to observable changes in the NMR spectra of a membrane protein, indicating alterations in the protein's structure or dynamics at a residue-specific level. diva-portal.orgacs.org For instance, a study on the outer membrane protein W (OmpW) revealed distinct NMR chemical shifts when the protein was reconstituted in different micelles, bicelles, and nanodiscs. diva-portal.org This highlights the necessity of carefully evaluating the detergent to ensure that it does not compromise the protein's native structure and function. diva-portal.org

    While DPC has been instrumental in determining the structures of numerous membrane proteins by NMR, it is important to be aware of its potential to induce non-native conformations. tandfonline.comacs.orgnih.gov Studies on mitochondrial carriers have demonstrated that while DPC can keep the proteins in solution and yield well-resolved NMR spectra, these proteins are often in a nonfunctional state. acs.orgnih.gov This underscores the importance of complementing structural studies with functional assays to validate the physiological relevance of the observed structures. acs.org

    Below is an interactive data table summarizing the properties of Dodecylphosphorylcholine and other detergents used in membrane protein studies.

    Table 1: Properties of Selected Detergents for Membrane Protein Studies

    Detergent Type CMC (mM) Aggregation Number
    Dodecylphosphorylcholine (DPC) Zwitterionic ~1.5 lookchem.comnetascientific.comcaymanchem.com ~54 anatrace.com
    Sodium Dodecyl Sulfate (SDS) Anionic 10-500 researchgate.net ~64 researchgate.net
    n-Dodecyl-β-D-maltoside (DDM) Non-ionic ~0.17 ~78
    n-Octyl-β-D-glucoside (β-OG) Non-ionic 20-25 ~27
    Lauryl Dimethylamine Oxide (LDAO) Zwitterionic 1-2 ~75

    Deuterated versus Non-Deuterated Analogues in Biophysical Techniques

    The primary distinction between Dodecylphosphorylcholine-d38 and its non-deuterated counterpart, Dodecylphosphorylcholine (DPC), lies in the isotopic substitution of hydrogen with deuterium. This substitution has significant implications for various biophysical techniques, particularly NMR spectroscopy. nih.gov

    In ¹H-NMR, the use of a deuterated detergent like DPC-d38 is often crucial for obtaining high-quality spectra of membrane proteins. nih.govtandfonline.com The protons in a non-deuterated detergent generate strong signals that can overlap with and obscure the signals from the protein, making it difficult to analyze the protein's structure. By using DPC-d38, where the hydrogen atoms on the dodecyl chain and choline (B1196258) headgroup are replaced with deuterium, these interfering signals are eliminated, resulting in a much cleaner spectrum where only the signals from the protein are prominent. cymitquimica.com This enhanced signal clarity and resolution are critical for the detailed structural and dynamic analysis of membrane proteins. cymitquimica.comnih.gov

    While the benefits of using deuterated detergents in NMR are clear, it is important to consider whether deuteration itself affects the physical properties of the detergent or its interaction with the protein. Generally, the substitution of hydrogen with deuterium has minimal impact on the chemical properties of the detergent. However, there can be subtle isotope effects on non-covalent interactions. tandfonline.com For the most part, deuteration of the detergent is not considered to significantly alter the structure or function of the solubilized protein. tandfonline.com

    Beyond NMR, deuterated detergents are also valuable in other techniques such as small-angle neutron scattering (SANS). nih.gov In SANS, the contrast between the protein, the detergent, and the solvent can be manipulated by selectively deuterating different components. uni-saarland.de By using a deuterated detergent that is "contrast-matched" to the solvent (i.e., has the same neutron scattering length density), the detergent micelle can be made effectively invisible to the neutrons, allowing the scattering signal from the protein alone to be observed. ill.eu This approach provides valuable information about the shape and size of the protein within the detergent complex. uni-saarland.de

    The choice between a deuterated and non-deuterated detergent often comes down to the specific experimental requirements and the technique being used. For techniques that are not sensitive to the isotopic composition of the detergent, the less expensive, non-deuterated version is typically sufficient. However, for high-resolution structural studies using NMR or for specific SANS experiments, the use of a deuterated detergent like DPC-d38 is often indispensable. nih.gov

    Below is an interactive data table comparing the applications of deuterated and non-deuterated Dodecylphosphorylcholine.

    Table 2: Comparison of Deuterated vs. Non-Deuterated Dodecylphosphorylcholine

    Feature Dodecylphosphorylcholine-d38 (Deuterated) Dodecylphosphorylcholine (Non-Deuterated)
    Primary Application NMR spectroscopy, Small-Angle Neutron Scattering (SANS) nih.gov General protein solubilization, some biophysical techniques huji.ac.il
    Advantage in NMR Minimizes detergent proton signals, improving spectral resolution and clarity nih.gov -
    Advantage in SANS Allows for contrast matching to make the detergent "invisible" ill.eu -
    Cost Higher Lower
    Impact on Protein Structure Generally considered minimal tandfonline.com -

    Future Directions and Emerging Research Avenues in Dodecylphosphorylcholine D38 Studies

    Advancements in Dodecylphosphorylcholine-d38-Assisted Structural Biology

    The primary application of DPC-d38 lies in its ability to form micelles that mimic a membrane environment, thereby solubilizing and stabilizing membrane proteins for structural analysis. caymanchem.com The substitution of hydrogen with deuterium (B1214612) atoms is particularly advantageous for NMR studies, as it minimizes background signals from the detergent, leading to clearer and more detailed spectra of the protein of interest. tandfonline.comtandfonline.com

    Future research will likely see the continued and enhanced use of DPC-d38 in conjunction with cutting-edge structural biology techniques. For instance, its application in cryo-electron microscopy (cryo-EM) , a technique that has revolutionized the determination of high-resolution structures of large protein complexes, is a promising avenue. While cryo-EM can be challenged by the presence of detergents which can obscure structural details, the unique scattering properties of deuterated detergents like DPC-d38 could be leveraged to mitigate these issues. jove.com

    Another area of advancement is small-angle neutron scattering (SANS) . In SANS, the contrast matching capabilities of deuterated detergents are paramount. ill.eunih.gov By carefully mixing hydrogenated and deuterated detergents, researchers can create micelles that are effectively "invisible" to neutrons in a heavy water (D2O) solvent. ill.eunih.gov This technique allows for the direct visualization of the membrane protein's structure without interference from the solubilizing detergent. ill.eu Future developments in SANS instrumentation and data analysis will likely further enhance the resolution and applicability of this method for studying DPC-d38 solubilized proteins.

    Table 1: Key Structural Biology Techniques and the Role of Dodecylphosphorylcholine-d38

    TechniqueRole of Dodecylphosphorylcholine-d38Key Advantages
    Nuclear Magnetic Resonance (NMR) Spectroscopy Forms micelles to solubilize membrane proteins; deuteration minimizes detergent signals. medchemexpress.comtandfonline.comProvides high-resolution structural and dynamic information in a solution state. tandfonline.comtandfonline.com
    Cryo-Electron Microscopy (cryo-EM) Potential to reduce background noise from detergent micelles. jove.comEnables high-resolution structure determination of large and complex macromolecules. nih.gov
    Small-Angle Neutron Scattering (SANS) Allows for contrast matching to render the detergent micelle "invisible" to neutrons. ill.eunih.govProvides information on the overall shape and size of the protein-detergent complex in solution. ill.eu

    Novel Methodological Developments for Dodecylphosphorylcholine-d38 Applications

    The development of new methodologies will further expand the utility of DPC-d38. One promising area is the creation of more sophisticated membrane mimetic systems. While DPC-d38 micelles are effective, they represent a simplified model of a biological membrane. mdpi.com Future research may focus on incorporating DPC-d38 into more complex systems like nanodiscs or bicelles , which provide a more native-like lipid bilayer environment.

    Furthermore, advancements in computational modeling and simulation will play a crucial role. frontiersin.org Molecular dynamics (MD) simulations can provide atomic-level insights into the interactions between DPC-d38, membrane proteins, and other molecules. By combining experimental data from techniques like NMR with computational simulations, researchers can develop more accurate and dynamic models of membrane protein structure and function.

    The synthesis of novel deuterated detergents with varying chain lengths and head groups, inspired by the success of DPC-d38, will also be a key development. tandfonline.com This will provide researchers with a broader toolkit of detergents to optimize the solubilization and stabilization of a wider range of membrane proteins.

    Interdisciplinary Research Integrating Dodecylphosphorylcholine-d38 Studies

    The unique properties of DPC-d38 make it a valuable tool for a variety of interdisciplinary research fields. Its applications are extending beyond basic structural biology into areas with direct therapeutic and technological implications.

    In pharmacology and drug discovery , DPC-d38 is instrumental in studying the structure of membrane proteins that are major drug targets, such as G protein-coupled receptors (GPCRs) and ion channels. nih.govnanion.dejubilantbiosys.com By elucidating the three-dimensional structure of these proteins in a near-native environment, researchers can better understand how they interact with potential drug candidates. frontiersin.org For example, NMR studies using DPC-d38 have been employed to investigate the binding of adamantane (B196018) drugs to the influenza M2 transmembrane domain. caymanchem.com This knowledge is critical for the rational design of more effective and specific therapeutics.

    The field of nanotechnology and bionanotechnology also presents exciting opportunities for DPC-d38 research. cymitquimica.comnih.gov Its ability to form stable vesicles and micelles makes it a candidate for use in drug delivery systems. The biocompatibility of DPC-d38 is another key advantage in this context. cymitquimica.com Furthermore, the self-assembly properties of DPC-d38 can be harnessed for the creation of novel nanomaterials and biosensors. researchgate.net

    Finally, in materials science , the interactions of DPC-d38 with various surfaces and polymers are of interest for developing new biocompatible materials and coatings. chemscene.comcortecnet.com

    Table 2: Interdisciplinary Applications of Dodecylphosphorylcholine-d38

    FieldApplicationResearch Example
    Pharmacology/Drug Discovery Structural studies of drug targets (e.g., GPCRs, ion channels). nanion.dejubilantbiosys.comDetermining the binding site of adamantane drugs on the influenza M2 protein. caymanchem.com
    Nanotechnology/Bionanotechnology Development of drug delivery systems and nanomaterials. cymitquimica.comnih.govUse in forming vesicles for encapsulating therapeutic agents.
    Materials Science Creation of biocompatible surfaces and materials. chemscene.comcortecnet.comStudying the self-assembly of DPC-d38 on different substrates.

    Q & A

    Basic: What is the standard protocol for preparing DPC-d38 micelles in NMR studies, and how does deuterium substitution enhance experimental outcomes?

    Answer: DPC-d38 is typically dissolved in aqueous solutions (e.g., 10% ²H₂O) to form micelles at concentrations ≥5 mM, enabling structural analysis of membrane-associated peptides or proteins via NMR . Deuterium substitution minimizes proton background noise, improving signal clarity in ¹H-NMR spectra. A standard protocol involves:

    • Dissolving lyophilized peptides in sterile MilliQ water with 10% ²H₂O.
    • Adding DPC-d38 to 5 mM (final concentration) to induce micellization.
    • Adjusting peptide concentrations (0.5–1 mM) to balance solubility and aggregation .

    Advanced: How can researchers address high inter-assay variability (e.g., RSD >30%) when using DPC-d38 in lipidomics workflows?

    Answer: High variability, as observed in lipid assays using nESI-DIMS , may stem from inconsistent micelle formation or isotopic impurities. Mitigation strategies include:

    • Validating DPC-d38 purity via MALDI-TOF or HPLC (≥95% purity threshold) .
    • Pre-equilibrating samples at controlled temperatures to stabilize micelle size.
    • Using internal standards (e.g., deuterated lipids) to normalize feature counts and reduce technical noise .

    Basic: What are the critical parameters for optimizing DPC-d38 concentration in membrane protein studies?

    Answer: Optimal concentrations depend on the protein’s hydrophobicity and aggregation propensity. For α-helical peptides (e.g., residues 187-245 in Trypanosoma brucei regulatory subunits), 5 mM DPC-d38 is standard. Adjustments may involve:

    • Titrating DPC-d38 (1–10 mM) while monitoring circular dichroism (CD) spectra for secondary structure preservation.
    • Balancing detergent-to-protein ratios to prevent denaturation .

    Advanced: How does isotopic purity (e.g., 98% atom D) impact deuterium-dependent techniques like neutron scattering or solid-state NMR?

    Answer: High deuteration reduces incoherent scattering in neutron experiments and enhances signal-to-noise in ²H-NMR. However, residual protons in DPC-d38 may introduce artifacts. Researchers should:

    • Verify isotopic purity via mass spectrometry or supplier certificates (e.g., Cambridge Isotope Labs) .
    • Use contrast-matched buffers to isolate protein signals in neutron reflectometry .

    Basic: What quality control measures ensure DPC-d38 stability during long-term storage?

    Answer: DPC-d38 should be stored at –20°C in airtight, light-protected containers to prevent hydrolysis. Prior to use:

    • Centrifuge lyophilized powder to remove moisture.
    • Confirm structural integrity via ³¹P-NMR (peak at ~0 ppm for phosphorylcholine) .

    Advanced: How can researchers reconcile discrepancies between DPC-d38’s performance in NMR versus lipidomic assays?

    Answer: Contradictions arise from differing sensitivity thresholds. For example, NMR tolerates minor impurities, while lipidomics requires stringent batch consistency. Solutions include:

    • Cross-validating results with alternative surfactants (e.g., SDS-d25).
    • Replicating experiments across multiple platforms (e.g., LC-MS vs. DIMS) to identify platform-specific biases .

    Basic: What methodologies confirm DPC-d38’s role in maintaining peptide solubility without altering native conformations?

    Answer: Pair NMR data with biophysical assays:

    • Compare thermal stability (via differential scanning calorimetry) in DPC-d38 vs. non-deuterated detergents.
    • Use H/D exchange NMR to monitor solvent accessibility changes in micelle-bound peptides .

    Advanced: How to design experiments testing DPC-d38’s compatibility with hybrid membrane systems (e.g., nanodiscs or bicelles)?

    Answer: Integrate DPC-d38 into hybrid systems via:

    • Dialyzing DPC-d38 micelles against lipid bilayers to form nanodiscs.
    • Monitoring phase transitions via small-angle X-ray scattering (SAXS) to ensure homogeneity.
    • Validating with cryo-EM to confirm structural preservation .

    Basic: What reporting standards ensure reproducibility in studies using deuterated detergents like DPC-d38?

    Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

    • Detail DPC-d38 source, lot number, and purity in the Methods section.
    • Include raw NMR/assay data in supplementary materials.
    • Specify storage conditions and reconstitution protocols .

    Advanced: How can computational modeling predict DPC-d38’s behavior in novel solvent systems or under non-physiological conditions?

    Answer: Use molecular dynamics (MD) simulations parameterized with deuterium-specific force fields:

    • Simulate micelle formation kinetics at varying temperatures/pH.
    • Compare with experimental SAXS or dynamic light scattering (DLS) data to refine models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.